5-Aminotetrahydro-2H-pyran-3-carbonitrile
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Overview
Description
5-Aminotetrahydro-2H-pyran-3-carbonitrile is a heterocyclic compound with the molecular formula C6H10N2O. It is characterized by a tetrahydropyran ring substituted with an amino group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminotetrahydro-2H-pyran-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aldehydes, malononitrile, and amines in the presence of a catalyst such as p-toluenesulfonic acid in ethanol. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Aminotetrahydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives of the tetrahydropyran ring.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Substituted tetrahydropyran derivatives with various functional groups.
Scientific Research Applications
5-Aminotetrahydro-2H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 5-Aminotetrahydro-2H-pyran-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to fit into active sites of biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Similar structure but lacks the tetrahydro modification.
2-Amino-3-cyano-4H-chromene: Contains a chromene ring instead of a tetrahydropyran ring.
Uniqueness: 5-Aminotetrahydro-2H-pyran-3-carbonitrile is unique due to its tetrahydropyran ring, which imparts different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-aminooxane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-2-5-1-6(8)4-9-3-5/h5-6H,1,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIQPECIIHRPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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